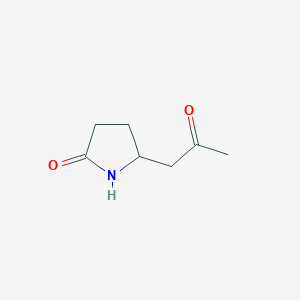![molecular formula C11H14ClNO2 B1422939 2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide CAS No. 1184688-99-0](/img/structure/B1422939.png)
2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide
Übersicht
Beschreibung
2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide is an organic compound with the molecular formula C11H14ClNO2. It is a versatile small molecule scaffold used in various chemical and biological applications . The compound is characterized by the presence of a chloroacetamide group attached to a phenyl ring substituted with a methoxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide typically involves the reaction of 3-(methoxymethyl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity compared to other similar compounds. This structural feature may enhance its potential as a versatile scaffold in chemical synthesis and biological research.
Eigenschaften
IUPAC Name |
2-chloro-N-[[3-(methoxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-8-10-4-2-3-9(5-10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLUQLLJSZKKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422861.png)
![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B1422863.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1422864.png)


![2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1422869.png)


![Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1422872.png)
![1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422873.png)


